molecular formula C21H21F3N4O B2831806 N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251694-62-8

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide

Cat. No.: B2831806
CAS No.: 1251694-62-8
M. Wt: 402.421
InChI Key: AUJPZLZIXVCFCD-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with diethyl, methyl, and trifluoromethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Functionalization: The introduction of the diethyl, methyl, and trifluoromethylphenyl groups is achieved through a series of substitution reactions. For example, the diethyl group can be introduced via alkylation using diethylamine, while the trifluoromethylphenyl group can be added through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-7-methyl-4-((4-methylphenyl)amino)-1,8-naphthyridine-3-carboxamide
  • N,N-diethyl-7-methyl-4-((4-chlorophenyl)amino)-1,8-naphthyridine-3-carboxamide
  • N,N-diethyl-7-methyl-4-((4-fluorophenyl)amino)-1,8-naphthyridine-3-carboxamide

Uniqueness

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, potentially leading to improved biological activity.

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-4-28(5-2)20(29)17-12-25-19-16(11-6-13(3)26-19)18(17)27-15-9-7-14(8-10-15)21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJPZLZIXVCFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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